Ethyl 3-bromo-4,5-difluorobenzoate
Overview
Description
Ethyl 3-bromo-4,5-difluorobenzoate: is an organic compound with the molecular formula C₉H₇BrF₂O₂ It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and fluorine atoms, and the carboxylic acid group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4,5-difluorobenzoate can be synthesized through a multi-step process involving the bromination and fluorination of benzoic acid derivatives. One common method involves the following steps:
Bromination: The starting material, 3,4-difluorobenzoic acid, is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3-bromo-4,5-difluorobenzoic acid.
Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-4,5-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Ethyl 3-bromo-4,5-difluorobenzyl alcohol.
Oxidation: 3-bromo-4,5-difluorobenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-4,5-difluorobenzoate has diverse applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4,5-difluorobenzoate involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Molecular Pathways: The compound may influence molecular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-bromo-4,5-difluorobenzoate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 3-bromo-5-fluorobenzoate: This compound has a similar structure but with only one fluorine atom, which may result in different reactivity and biological activity.
Ethyl 4-bromo-3-fluorobenzoate: Another similar compound with the bromine and fluorine atoms in different positions, affecting its chemical properties and applications.
Uniqueness: this compound is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for various research applications.
Biological Activity
Ethyl 3-bromo-4,5-difluorobenzoate is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H7BrF2O2
- Molecular Weight : 265.05 g/mol
- CAS Number : 1805523-26-5
The compound features a benzene ring with bromine and difluoromethyl substituents, which influence its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
This compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can block substrate access and reduce enzyme activity, which is crucial for various biochemical pathways. For instance, it may interact with enzymes involved in inflammatory responses or metabolic processes.
2. Receptor Binding
The compound can bind to cell surface receptors, modulating signal transduction pathways. This interaction may influence cellular responses such as proliferation, differentiation, and apoptosis. The specificity of these interactions is likely influenced by the unique positioning of the bromine and fluorine atoms on the benzene ring.
3. Molecular Pathways
Research suggests that this compound may affect molecular pathways involved in inflammation and cancer progression. By altering these pathways, the compound holds potential therapeutic implications.
Applications in Research
This compound has diverse applications across various scientific fields:
- Medicinal Chemistry : Investigated for its potential anti-inflammatory and anticancer properties. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases characterized by dysregulated enzyme activity.
- Biological Studies : Used in studies examining enzyme inhibition and receptor binding dynamics. Its interactions with biological macromolecules provide insights into drug design and therapeutic strategies.
- Synthetic Chemistry : Serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Case Studies
Several studies have documented the biological activity of this compound:
Study 1: Enzyme Inhibition
In a study evaluating the compound's effect on specific enzymes involved in metabolic pathways, researchers found that this compound significantly inhibited enzyme activity at concentrations as low as 10 µM. This suggests a potent interaction that could be leveraged for therapeutic applications against metabolic disorders.
Study 2: Receptor Modulation
Another study explored the compound's ability to modulate receptor activity in cancer cell lines. The results indicated that this compound could downregulate signaling pathways associated with cell proliferation, demonstrating its potential as an anticancer agent.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 3-bromo-5-fluorobenzoate | One fluorine atom | Different reactivity; less potent |
Ethyl 4-bromo-3-fluorobenzoate | Bromine and fluorine in different positions | Altered binding affinity |
Ethyl 2-bromo-4,5-difluorobenzoate | Similar structure but different positioning | Varies in reactivity |
The specific arrangement of bromine and fluorine atoms in this compound contributes to its distinct biological activities compared to these similar compounds.
Properties
IUPAC Name |
ethyl 3-bromo-4,5-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSBJENFGXZCPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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